1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione
Overview
Description
“1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione” is a chemical compound that has been synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid . It is used as a ligand in the preparation of tetrahedral metallocene complexes containing vanadium (IV) (vanadocene), which have potential spermicidal activity against human sperm .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid . The stoichiometry ratio of ligand to metal has been found to be 2:1 .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various techniques such as 1H-NMR, 13C-NMR, IR, Elemental analysis, Powder XRD, and TGA . The 1H NMR spectral data shows a singlet at δ 15.42 ppm due to an enolic proton, and a singlet at δ 11.98 ppm .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied. It has been found that the 1,3-dione or ligand coordinates with the transition metal ions through oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 319.15 g/mol . The compound has a complexity of 336 and a topological polar surface area of 54.4 Ų .Scientific Research Applications
Chemical Reactions and Synthesis
Formation of Imines and Chalcones : 1-(2-hydroxyphenyl)-1,3-butanedione reacts with primary amines to form imines and with aryl aldehydes in the presence of secondary amines to yield chalcones, as demonstrated by Potnis & Samant (2002) (Potnis & Samant, 2002).
Transition Metal Complexes : Teixidor et al. (1985) investigated the formation of mononuclear species with 1,3-bis-(2-hydroxyphenyl)-1,3-propanedione and metal acetates, suggesting potential for coordination chemistry (Teixidor et al., 1985).
Functionalized Sol-gel Materials : Peeples et al. (2008) synthesized a compound containing a trialkoxysilyl and a substituted 1,3-butanedione functional group, useful for preparing functionalized sol-gel materials (Peeples et al., 2008).
Antimicrobial Applications : Sampal et al. (2018) synthesized 1-(5-bromo-2-hydroxyphenyl)-3-(4- bromophenyl)-propane-1,3-dione and its metal complexes, which showed antimicrobial activity, suggesting potential pharmaceutical applications (Sampal et al., 2018).
Polymer Synthesis
- High-Tg Functional Aromatic Polymers : Hernández-Cruz et al. (2015) synthesized high-molecular-weight polymers using 1,2-diketones, like 2,3-butanedione, demonstrating the utility of such compounds in polymer chemistry (Hernández-Cruz et al., 2015).
Catalytic Applications
- Catalytic Oxidation : Dong et al. (2012) reported the use of butanedione in a catalytic method for epoxidation of alkenes, demonstrating the role of 1,2-diketones in catalysis (Dong et al., 2012).
Safety and Hazards
While specific safety and hazards information for “1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione” is not available, general safety measures for similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Future Directions
The future directions for “1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione” could involve further exploration of its antimicrobial properties, as the transition metal complexes showed moderate to excellent antimicrobial activity against all tested bacteria and fungi . Additionally, the compound’s potential as a ligand in the preparation of tetrahedral metallocene complexes could be further investigated .
Mechanism of Action
Target of Action
A similar compound, 6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile, has been reported to target the serine/threonine-protein kinase pim-1 .
Mode of Action
It is known that the compound can coordinate with transition metal ions through oxygen atoms
Biochemical Pathways
The compound’s ability to form complexes with transition metals suggests it may influence metal-dependent biochemical pathways .
Result of Action
The compound and its transition metal complexes have shown moderate to excellent antimicrobial activity against all tested bacteria and fungi . This suggests that the compound may exert its effects by disrupting microbial growth and survival.
Properties
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-6(12)4-10(14)8-5-7(11)2-3-9(8)13/h2-3,5,13H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPQDUDCTCGTCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=C(C=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403077 | |
Record name | 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207387-68-6 | |
Record name | 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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